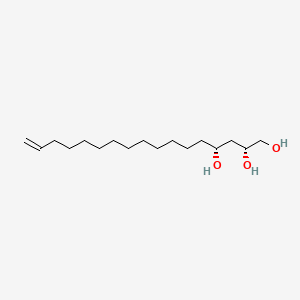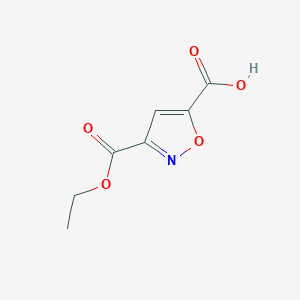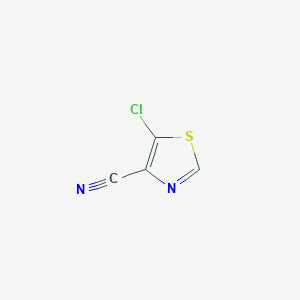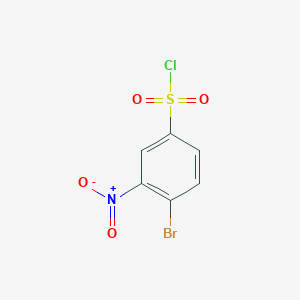
4-ヒドロキシ-2-ニトロ安息香酸
概要
説明
4-Hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 It is a derivative of benzoic acid, featuring both a hydroxyl group and a nitro group attached to the benzene ring
科学的研究の応用
4-Hydroxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
4-Hydroxy-2-nitrobenzoic acid is a chemical compound that has been used in various chemical syntheses . .
Mode of Action
It is known that nitrobenzoic acid derivatives can be metabolized to dihydroxybenzoic acid derivatives by a mono-oxygenase . This process involves the release of chloride and nitrite ions .
Biochemical Pathways
RKJ12 is capable of utilizing 2-chloro-4-nitrobenzoic acid as a sole source of carbon, nitrogen, and energy . In the degradation of 2-chloro-4-nitrobenzoic acid by strain RKJ12, various metabolites were isolated and identified .
Result of Action
It is known that nitrobenzoic acid derivatives can undergo metabolic transformations, resulting in the release of chloride and nitrite ions .
Action Environment
RKJ12, can utilize nitrobenzoic acid derivatives as a sole source of carbon, nitrogen, and energy .
生化学分析
Biochemical Properties
4-Hydroxy-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the metabolism of aromatic compounds. It is metabolized to 2,4-dihydroxybenzoic acid by a mono-oxygenase enzyme, which concurrently releases chloride and nitrite ions . This transformation indicates that 4-Hydroxy-2-nitrobenzoic acid interacts with mono-oxygenase enzymes, facilitating the breakdown of aromatic compounds. The interactions between 4-Hydroxy-2-nitrobenzoic acid and these enzymes are crucial for understanding its role in biochemical pathways.
Cellular Effects
The effects of 4-Hydroxy-2-nitrobenzoic acid on various cell types and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the nitro group in 4-Hydroxy-2-nitrobenzoic acid can lead to oxidative stress within cells, impacting cellular signaling and gene expression . Additionally, the hydroxyl group may participate in hydrogen bonding, further influencing cellular interactions and metabolic processes.
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-nitrobenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and proteins, altering their activity. The nitro group in 4-Hydroxy-2-nitrobenzoic acid can act as an electron-withdrawing group, affecting the electron density of the benzene ring and influencing its reactivity . This property can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction. Furthermore, changes in gene expression may occur due to the compound’s interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-nitrobenzoic acid can change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, 4-Hydroxy-2-nitrobenzoic acid may degrade, leading to the formation of byproducts that could have different biochemical effects . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged oxidative stress and alterations in metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-nitrobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 4-Hydroxy-2-nitrobenzoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes.
Metabolic Pathways
4-Hydroxy-2-nitrobenzoic acid is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. The compound is metabolized by mono-oxygenase enzymes, leading to the formation of 2,4-dihydroxybenzoic acid and the release of chloride and nitrite ions . This metabolic pathway highlights the role of 4-Hydroxy-2-nitrobenzoic acid in the detoxification and breakdown of aromatic substances, contributing to the overall metabolic flux and regulation of metabolite levels.
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-nitrobenzoic acid is transported and distributed through various mechanisms. Transporters and binding proteins may facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation . The distribution of 4-Hydroxy-2-nitrobenzoic acid within different cellular compartments can affect its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-nitrobenzoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of the hydroxyl and nitro groups can influence the compound’s affinity for certain cellular structures, affecting its localization and subsequent biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Another method involves the oxidation of 4-hydroxy-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media to convert the methyl group to a carboxyl group, yielding 4-hydroxy-2-nitrobenzoic acid.
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-2-nitrobenzoic acid may involve large-scale nitration processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Esterification: The carboxyl group can react with alcohols in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed
Reduction: 4-Amino-2-hydroxybenzoic acid.
Esterification: Methyl 4-hydroxy-2-nitrobenzoate, ethyl 4-hydroxy-2-nitrobenzoate.
Substitution: Halogenated derivatives such as 4-chloro-2-hydroxybenzoic acid.
類似化合物との比較
4-Hydroxy-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:
2-Hydroxy-4-nitrobenzoic acid: Similar structure but with different positions of the hydroxyl and nitro groups, leading to distinct chemical and biological properties.
3-Hydroxy-4-nitrobenzoic acid: Another isomer with unique reactivity and applications.
4-Hydroxy-3-nitrobenzoic acid:
特性
IUPAC Name |
4-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZIIJCKXGZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617715 | |
| Record name | 4-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74230-08-3 | |
| Record name | 4-Hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


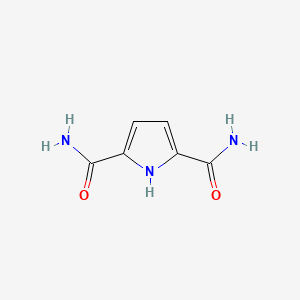
![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
